Icmt-IN-10

ICMT inhibition Enzymatic assay SAR

Icmt-IN-10 is a methylated tetrahydropyranyl (THP) ICMT inhibitor (IC50=0.184 μM). Its intermediate potency enables precise dose-response titration of RAS processing, making it ideal for SAR campaigns and mechanistic studies in oncology. Benchmark for CAAX protein signaling research without complete enzyme ablation.

Molecular Formula C22H26F3NO2
Molecular Weight 393.4 g/mol
Cat. No. B12386464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcmt-IN-10
Molecular FormulaC22H26F3NO2
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCC1(CC(CCO1)(CCNC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3)C
InChIInChI=1S/C22H26F3NO2/c1-20(2)16-21(13-15-27-20,17-6-4-3-5-7-17)12-14-26-18-8-10-19(11-9-18)28-22(23,24)25/h3-11,26H,12-16H2,1-2H3
InChIKeyPTOCAJDOXSOQLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Icmt-IN-10: An Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitor for Post-Translational Modification Research and Anticancer Studies


Icmt-IN-10 (compound 32) is a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme that catalyzes the final step in the post-translational processing of CAAX-motif proteins, including oncogenic RAS isoforms. Icmt-IN-10 exhibits an IC50 of 0.184 μM in enzymatic inhibition assays [1]. As a member of the methylated tetrahydropyranyl (THP) derivative class, Icmt-IN-10 is a valuable chemical probe for investigating ICMT biology and evaluating ICMT inhibition as a therapeutic strategy in RAS-driven cancers and other diseases linked to aberrant CAAX protein signaling [2].

Why Icmt-IN-10 is Not Simply Interchangeable with Other ICMT Inhibitors


While many compounds inhibit ICMT in enzymatic assays, significant structural and pharmacological divergence within the methylated tetrahydropyranyl (THP) class leads to substantial variability in potency, cellular efficacy, and potentially target engagement profiles. For instance, subtle changes to the THP ring and substituents can yield over 100-fold differences in IC50 values, as seen when comparing Icmt-IN-10 (IC50 = 0.184 μM) to the more potent analog ICMT-IN-1 (IC50 = 0.0013 μM) . This potency gap directly influences the compound's effective concentration range in cellular assays and may impact selectivity. Consequently, substituting Icmt-IN-10 with a seemingly 'better' in-class inhibitor without rigorous experimental validation can lead to misinterpretation of SAR, off-target effects, or failure to replicate published findings. The following quantitative evidence clarifies where Icmt-IN-10 occupies a distinct position within the ICMT inhibitor landscape.

Quantitative Differentiation of Icmt-IN-10 from Closest Analogs and In-Class Candidates


Icmt-IN-10 Exhibits Intermediate Potency Relative to High-Potency and Low-Potency ICMT Inhibitors

Icmt-IN-10 (compound 32) demonstrates an ICMT inhibitory IC50 of 0.184 μM, which is approximately 140-fold less potent than ICMT-IN-1 (compound 75, IC50 = 0.0013 μM) but approximately 2.5-fold more potent than ICMT-IN-13 (compound 49, IC50 = 0.47 μM). This positions Icmt-IN-10 in a distinct potency tier, offering a different dynamic range for dose-response studies compared to ultra-potent or weak inhibitors [1].

ICMT inhibition Enzymatic assay SAR

Icmt-IN-10 Demonstrates Potency Comparable to Closely Related Analog ICMT-IN-11

Within the methylated tetrahydropyranyl (THP) series, Icmt-IN-10 (compound 32) and ICMT-IN-11 (compound 48) represent closely related structural analogs. Icmt-IN-10 exhibits an ICMT IC50 of 0.184 μM, while ICMT-IN-11 exhibits an IC50 of 0.031 μM, a 6-fold difference in potency [1]. This comparison highlights how minor structural modifications between these two compounds can result in a meaningful, but not dramatic, shift in inhibitory activity.

ICMT inhibition Enzymatic assay SAR

Icmt-IN-10 is a Less Potent Inhibitor Compared to the Subnanomolar Analog ICMT-IN-1

Icmt-IN-10 (compound 32, IC50 = 0.184 μM) is significantly less potent than ICMT-IN-1 (compound 75, IC50 = 0.0013 μM), which was identified as a potent lead compound from the THP series [1]. The >100-fold difference in potency indicates that Icmt-IN-10 may be less effective at saturating the target at lower concentrations, which could be advantageous for experiments requiring partial inhibition or for profiling downstream signaling pathways with varying sensitivity to ICMT activity.

ICMT inhibition Enzymatic assay Potency comparison

Best Research and Industrial Application Scenarios for Icmt-IN-10 Based on Quantitative Evidence


Intermediate-Potency ICMT Inhibition for Dose-Response and Partial Inhibition Studies in RAS-Driven Cancer Models

Given its intermediate ICMT IC50 of 0.184 μM, Icmt-IN-10 is well-suited for establishing dose-response relationships in cellular assays where complete enzyme inhibition by ultra-potent compounds may obscure subtle biological effects or induce cytotoxicity. Its potency range allows for the titration of ICMT activity, enabling the study of partial inhibition on RAS processing, downstream signaling, and cancer cell proliferation [1]. This makes Icmt-IN-10 a valuable tool for mechanistic studies that require fine-tuning of target engagement rather than maximal inhibition.

Structure-Activity Relationship (SAR) Studies and Chemical Probe Development for the Tetrahydropyranyl Series

Icmt-IN-10 serves as a key reference compound for SAR campaigns focused on the methylated tetrahydropyranyl (THP) scaffold. Its defined potency (0.184 μM) and chemical structure (C22H26F3NO2, MW = 393.44) provide a benchmark for evaluating the impact of structural modifications on ICMT inhibitory activity. Comparisons with analogs like ICMT-IN-11 (0.031 μM) and ICMT-IN-1 (0.0013 μM) enable medicinal chemists to dissect the contributions of specific functional groups to target affinity and cellular activity [1]. This application is critical for the rational design of next-generation ICMT inhibitors with improved pharmacological profiles.

Pharmacological Validation of ICMT as a Therapeutic Target in Non-Oncological Disease Models

While ICMT is primarily studied in oncology, its role in other diseases linked to CAAX protein processing (e.g., progeria, inflammatory disorders) is an emerging area of research. The intermediate potency of Icmt-IN-10 makes it a suitable tool compound for initial pharmacological validation studies in these non-oncological contexts. Its ability to inhibit ICMT without completely ablating enzyme function may reveal therapeutic windows or pathway-specific dependencies that are masked by more potent inhibitors, thereby expanding the understanding of ICMT biology beyond cancer [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Icmt-IN-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.